![molecular formula C16H13ClF3N3OS B2863507 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile CAS No. 338762-06-4](/img/structure/B2863507.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” is a chemical with the CAS number 157764-10-8 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, has a molecular formula of C6H3ClF3N .Physical And Chemical Properties Analysis
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 .Scientific Research Applications
Luminescent Materials
Research by Bettencourt-Dias et al. (2007) has explored the development of new luminescent materials through the synthesis of thiophene-derivatized pybox and its lanthanide ion complexes. These complexes have shown significant luminescence in the solid state and in solution, indicating potential applications in optoelectronic devices and sensors (Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Synthetic Chemistry
The work of Mohe et al. (2003) utilized a specific mixture involving acetonitrile for the oxidation of dinucleoside H-phosphonate diesters, highlighting the compound's role in facilitating efficient synthetic pathways for producing mixed-backbone oligonucleotides. This underscores its value in nucleic acid chemistry and potential therapeutic applications (Mohe, Padiya, & Salunkhe, 2003).
Coordination Chemistry
Research by Sousa-Pedrares et al. (2003) has led to the electrochemical synthesis and structural characterization of zinc, cadmium, and mercury complexes with heterocyclic bidentate ligands. These findings open avenues for the development of new materials with potential applications in catalysis and material science (Sousa-Pedrares et al., 2003).
Organic Electronics
Investigations into the stability of blue phosphorescent organic light-emitting diodes (OLEDs) by Baranoff et al. (2012) have identified chemical degradation pathways involving similar compounds. Their work contributes to understanding the stability of OLED materials and improving the longevity of these devices (Baranoff et al., 2012).
Electrochromic Materials
Hwang, Son, and Shim (2010) synthesized and characterized electrochromic materials incorporating thiophene and pyrrole derivatives. Their research demonstrated fast optical switching times and high conductivity, suggesting applications in smart windows and display technologies (Hwang, Son, & Shim, 2010).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZRJVHDDRPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)


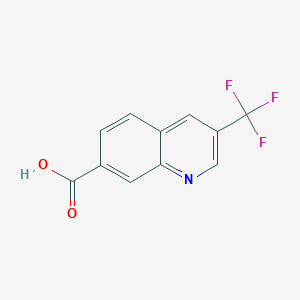

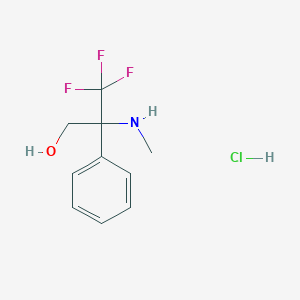
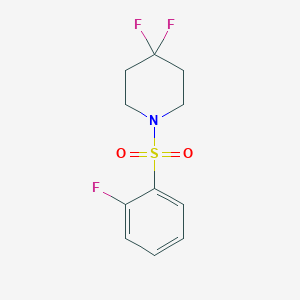
![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)
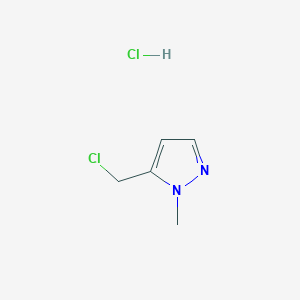
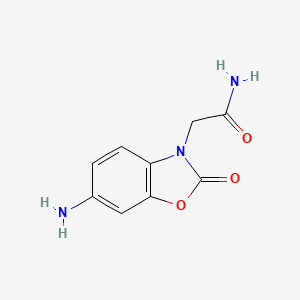
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
